ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 1, a ketone group at position 4, and an ethyl benzoate moiety linked via an acetamido group. The 4-chlorophenyl group enhances lipophilicity and may improve target binding, while the benzoate ester could influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-3-7-16(8-4-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGJVRWQALCLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Compounds
Substituent Effects on Bioactivity
- Chlorophenyl vs.
- Benzoate Ester vs. Sulfonamide : The ethyl benzoate group in the target compound likely improves membrane permeability compared to sulfonamide-containing derivatives (e.g., Example 52), though sulfonamides often exhibit enhanced solubility and target affinity .
- Chromenone Moieties: Compounds like Example 29 and Example 60 incorporate chromen-4-one rings, which are associated with kinase inhibition and antiproliferative effects . The absence of this moiety in the target compound suggests a divergent mechanism of action.
Pharmacological and Physicochemical Insights
Antitumor Activity
Pyrazolo[3,4-d]pyrimidines are established purine mimetics that inhibit kinases (e.g., Aurora kinases) and disrupt cell proliferation . The target compound’s 4-chlorophenyl group may enhance DNA intercalation or enzyme binding compared to simpler analogs like 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
Solubility and Stability
- The ethyl benzoate group in the target compound may act as a prodrug, improving oral bioavailability by masking a carboxylic acid. This contrasts with sulfonamide derivatives (e.g., Example 52), which exhibit higher aqueous solubility but reduced metabolic stability .
- Melting points for similar compounds (e.g., 228–230°C for Example 52 ) suggest crystalline stability, though the target compound’s MP remains uncharacterized.
Preparation Methods
Cyclocondensation of 5-Amino-1-(4-Chlorophenyl)Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation of 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxamide with diketene or malonic acid derivatives. A representative procedure involves:
- Reactants : 5-Amino-1-(4-chlorophenyl)pyrazole-4-carboxamide (1.0 equiv), ethyl acetoacetate (1.2 equiv).
- Conditions : Reflux in acetic acid (8–12 h) under nitrogen atmosphere.
- Mechanism : Nucleophilic attack at the β-ketoester carbonyl, followed by cyclodehydration to form the pyrimidinone ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 218–220°C |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Functionalization at the 5-Position
Introduction of the acetic acid side chain is achieved via nucleophilic substitution or Friedel-Crafts acylation:
Method A (Alkylation) :
- Reactants : Pyrazolo[3,4-d]pyrimidinone (1.0 equiv), ethyl bromoacetate (1.5 equiv).
- Conditions : K₂CO₃, DMF, 60°C, 6 h.
- Post-treatment : Hydrolysis with NaOH/EtOH to yield the carboxylic acid.
Method B (Acylation) :
- Reactants : Pyrazolo[3,4-d]pyrimidinone (1.0 equiv), chloroacetyl chloride (1.2 equiv).
- Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 4 h.
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 65 | 98.2 |
| B | 58 | 95.4 |
Amide Coupling with Ethyl 4-Aminobenzoate
Carbodiimide-Mediated Coupling
The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to ethyl 4-aminobenzoate:
- Reactants : 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-acetic acid (1.0 equiv), ethyl 4-aminobenzoate (1.1 equiv), EDC (1.3 equiv), HOBt (0.3 equiv).
- Conditions : DMF, RT, 12 h.
- Workup : Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O).
Optimization Insights :
- Solvent Screening : DMF > DMSO > THF (yields: 74% vs. 62% vs. 55%).
- Catalyst Impact : HOBt reduces racemization and improves yield by 18% compared to EDC alone.
Mixed Anhydride Method
Alternative activation using isobutyl chloroformate:
- Reactants : Acid (1.0 equiv), ethyl 4-aminobenzoate (1.1 equiv), isobutyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv).
- Conditions : THF, −15°C → RT, 6 h.
Advantages : Avoids carbodiimide-related side products; suitable for acid-sensitive substrates.
One-Pot Multi-Component Approaches
Recent advancements enable streamlined synthesis via tandem reactions:
Protocol :
- Reactants : 4-Chlorophenylhydrazine (1.0 equiv), ethyl cyanoacetate (1.2 equiv), ethyl acetoacetate (1.2 equiv), ethyl 4-isocyanatobenzoate (1.0 equiv).
- Conditions : Acetic acid, reflux, 10 h.
- Mechanism : Concurrent cyclocondensation and amidation in a single vessel.
Performance Metrics :
| Metric | Value |
|---|---|
| Overall Yield | 52% |
| Purity | 96.8% (HPLC) |
| Reaction Time | 10 h vs. 18 h (stepwise) |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 7.89–7.82 (m, 4H, Ar-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 4.18 (s, 2H, CH₂CO), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.8 (C=O), 154.1 (C=N), 134.6–126.3 (Ar-C), 60.1 (OCH₂), 44.8 (CH₂CO), 14.2 (CH₃).
- HRMS (ESI) : m/z Calcd for C₂₂H₁₈ClN₅O₄ [M+H]⁺: 476.1024; Found: 476.1028.
Chromatographic Purity :
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18, 150 × 4.6 mm | MeCN/H₂O (70:30) | 6.8 | 98.5 |
Challenges and Mitigation Strategies
Regioselectivity in Cyclocondensation :
Amide Bond Hydrolysis :
Purification Difficulties :
- Issue : Co-elution of by-products in silica gel chromatography.
- Resolution : Gradient elution with EtOAc/hexane (10–50%).
Q & A
Q. What are the key steps in synthesizing ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?
The synthesis typically involves:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using precursors like 4-chlorophenylhydrazine and ethyl acetoacetate under acidic/basic conditions .
- Acetamido linkage : Coupling the core with 2-chloroacetamide via nucleophilic substitution to introduce the thioether or acetamido group .
- Esterification : Final functionalization with a benzoate ester group . Optimization requires strict control of reaction temperature (e.g., reflux conditions), solvent choice (DMF, ethanol), and catalysts (e.g., K₂CO₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazolo[3,4-d]pyrimidine core .
- HPLC-MS for purity assessment and molecular weight verification .
- FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester and amide bonds) .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, with IC₅₀ values in the low micromolar range .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Assay standardization : Control variables like cell line selection (e.g., HL-60 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Structural analogs comparison : Evaluate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking .
- Data normalization : Use reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity metrics .
Q. What strategies optimize reaction yields during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 75% → 90%) .
- Solvent-free conditions : Minimizes side reactions during cyclization .
- Catalyst screening : Test Pd/C or NaHCO₃ for selective reduction/oxidation steps .
Q. How does structural modification (e.g., substituent variation) influence pharmacokinetic properties?
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -Cl) enhances membrane permeability but may reduce solubility. LogP values can be tuned via substituents on the phenyl ring .
- Metabolic stability : Replace ester groups (e.g., ethyl → methyl) to slow hydrolysis and improve half-life in vivo .
Q. What in vitro/in vivo models are suitable for evaluating toxicity?
- In vitro : HepG2 cells for hepatotoxicity screening; IC₅₀ values >50 μM indicate low cytotoxicity .
- In vivo : Rodent models (e.g., Sprague-Dawley rats) to assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .
Data Analysis and Mechanistic Studies
Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified kinase domains (e.g., EGFR KD ~2.3 μM) .
- Western blotting : Measure downstream phosphorylation (e.g., ERK1/2) in treated cancer cells .
- Competitive ATP assays : Use radiolabeled ATP to confirm competitive inhibition .
Q. What computational tools aid in structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) : Predict binding modes with kinase targets (e.g., hydrogen bonding with hinge region residues) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can crystallography address solubility challenges in formulation?
- Polymorph screening : Identify crystalline forms with improved aqueous solubility (e.g., salt formation with succinic acid) .
- Co-crystallization : Use cyclodextrins to enhance solubility while maintaining stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
